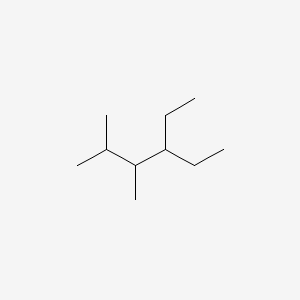

4-Ethyl-2,3-dimethylhexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethyl-2,3-dimethylhexane is a branched alkane with the molecular formula C₁₀H₂₂. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is one of the many isomers of decane, and its structure includes an ethyl group and two methyl groups attached to a hexane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,3-dimethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable hexane derivative. For instance, starting with 2,3-dimethylhexane, an ethyl group can be introduced at the 4th position using ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes such as the use of zeolite catalysts in alkylation reactions. These catalysts facilitate the selective addition of ethyl groups to the desired positions on the hexane backbone, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,3-dimethylhexane primarily undergoes reactions typical of alkanes, including:

Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.

Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorination, bromination).

Common Reagents and Conditions

Oxidation: Requires an oxidizing agent such as oxygen (O₂) and high temperatures.

Substitution: Halogenation typically uses halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat to initiate the reaction.

Major Products Formed

Oxidation: Carbon dioxide (CO₂) and water (H₂O).

Substitution: Various haloalkanes depending on the halogen used (e.g., 4-chloro-2,3-dimethylhexane).

Scientific Research Applications

4-Ethyl-2,3-dimethylhexane has several applications in scientific research:

Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.

Biology: Investigated for its interactions with biological membranes and its potential effects on cellular processes.

Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations.

Mechanism of Action

As an alkane, 4-Ethyl-2,3-dimethylhexane exerts its effects primarily through hydrophobic interactions. Its non-polar nature allows it to interact with other non-polar molecules, making it an effective solvent for hydrophobic substances. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

- 2,3-Dimethylhexane

- 4-Ethyl-3,3-dimethylhexane

- 2,4-Dimethylhexane

Uniqueness

4-Ethyl-2,3-dimethylhexane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.

Biological Activity

4-Ethyl-2,3-dimethylhexane, a branched-chain alkane with the chemical formula C11H24, is part of a class of hydrocarbons that are often studied for their physical and chemical properties. While detailed research on its biological activity is limited, various studies have explored its potential applications in biological systems, particularly in the fields of pharmacology and toxicology.

This compound is characterized by its unique structure which influences its interaction with biological systems. The compound has a boiling point of approximately 178 °C and a molecular weight of 156.31 g/mol. Its hydrophobic nature limits its solubility in water but enhances its compatibility with lipid membranes, making it a candidate for studies related to membrane interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential antimicrobial and anti-inflammatory properties. The compound's structure allows it to interact with various biological targets, potentially modulating enzymatic activities or receptor functions.

Antimicrobial Properties

A study investigating the antimicrobial effects of aliphatic hydrocarbons found that certain branched-chain alkanes exhibited significant antibacterial activity against various strains of bacteria. While specific data on this compound is sparse, similar compounds have shown promise in inhibiting bacterial growth through disruption of cell membrane integrity and function.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | TBD |

| 4-Methyl-2-pentanol | S. aureus | TBD |

| 2-Methyl-1-butanol | P. aeruginosa | TBD |

Anti-inflammatory Effects

The anti-inflammatory potential of hydrocarbons has been explored in various contexts. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may also exert anti-inflammatory effects through similar mechanisms.

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

- Membrane Interaction : The hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Enzyme Modulation : It may act as an inhibitor or modulator of enzymes involved in inflammatory pathways or microbial metabolism.

Case Studies

-

Case Study on Hydrocarbon Toxicity : A study examined the toxicity of various aliphatic hydrocarbons, including branched alkanes like this compound. Results indicated that exposure led to cytotoxic effects in cultured human cells at higher concentrations.

- Findings : Concentrations above 100 µM resulted in significant cell death, suggesting a threshold for safe exposure levels.

-

Pharmacological Applications : Research into similar compounds has highlighted their potential as lead compounds for drug development targeting inflammation and infection.

- Example : A derivative of a related hydrocarbon was found effective in reducing inflammation in animal models of arthritis.

Properties

CAS No. |

52897-01-5 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

4-ethyl-2,3-dimethylhexane |

InChI |

InChI=1S/C10H22/c1-6-10(7-2)9(5)8(3)4/h8-10H,6-7H2,1-5H3 |

InChI Key |

RHMRCCBCYFAZIK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.